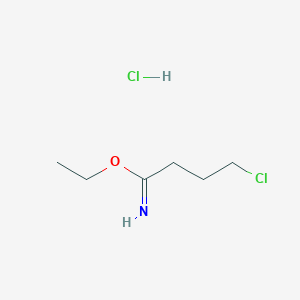

ethyl 4-chlorobutanimidoate hydrochloride

Description

BenchChem offers high-quality ethyl 4-chlorobutanimidoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-chlorobutanimidoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chlorobutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLIDILSOYWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523876 | |

| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89224-42-0 | |

| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 4-chlorobutanimidoate hydrochloride chemical properties

An In-Depth Technical Guide to Ethyl 4-Chlorobutanimidoate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Ethyl 4-chlorobutanimidoate hydrochloride (CAS No. 89224-42-0) is a reactive chemical intermediate belonging to the class of imidoate salts, often referred to as Pinner salts.[1] Its structure features a terminal chlorine atom and an imidoate functional group, making it a valuable and versatile building block in synthetic organic chemistry. Primarily utilized in the synthesis of nitrogen-containing heterocycles, this compound serves as a crucial precursor for molecules of interest in pharmaceutical and agrochemical research. The hydrochloride salt form enhances its stability, yet it remains a moisture-sensitive and reactive species. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Pinner reaction, its reactivity profile, and essential safety and handling information for laboratory professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of ethyl 4-chlorobutanimidoate hydrochloride are summarized below. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from its structure and the general properties of similar Pinner salts.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 89224-42-0 | [2] |

| Molecular Formula | C₆H₁₃Cl₂NO | [3] |

| Molecular Weight | 186.08 g/mol | [3] |

| Synonyms | Ethyl 4-chlorobutanimidate hydrochloride, 4-Chlorobutanimidic acid ethyl ester hydrochloride | N/A |

| SMILES | N=C(OCC)CCCCl.[H]Cl | [3] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Stability | Hygroscopic; sensitive to moisture.[4] | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized ethyl 4-chlorobutanimidoate hydrochloride. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as two methylene groups (CH₂) in the butyl chain, likely appearing as triplets or more complex multiplets. The N-H proton would appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the protonated imidoate group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct carbon signals corresponding to the ethyl group carbons, the two methylene carbons of the butyl chain, the imidoate carbon (C=N), and the carbon bearing the chlorine atom.

-

IR (Infrared) Spectroscopy: Key absorption bands would include a C=N stretch for the iminium group and N-H stretching vibrations. The absence of a strong nitrile (C≡N) peak from the starting material would indicate a complete reaction.[5]

Synthesis via the Pinner Reaction

The primary method for synthesizing ethyl 4-chlorobutanimidoate hydrochloride is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[1][6]

Reaction Mechanism

The Pinner reaction proceeds through the following mechanistic steps:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile (4-chlorobutyronitrile) is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the carbon atom of the nitrilium ion.

-

Proton Transfer: A proton transfer event results in the formation of the stable imidoate hydrochloride salt, which often precipitates from the reaction mixture.[6][7]

The overall workflow is depicted below.

Caption: Workflow for the synthesis of Ethyl 4-chlorobutanimidoate HCl.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Pinner reaction.[7][8]

Materials:

-

4-Chlorobutyronitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Reaction flask equipped with a gas inlet tube, drying tube, and magnetic stirrer.

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Equip it with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.

-

Reactant Charging: Charge the flask with 4-chlorobutyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical because the imidoate salt product is highly susceptible to hydrolysis, which would yield an ester as a byproduct.[7] Cooling the mixture minimizes potential side reactions and controls the exothermicity of dissolving HCl gas.

-

-

HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. Ensure the temperature remains between 0-5°C.

-

Reaction: After saturation with HCl, seal the flask and allow the mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours. A white precipitate of the Pinner salt will typically form during this time.

-

Causality: The extended reaction time ensures complete conversion of the nitrile. The product is often insoluble in the reaction medium, facilitating its isolation.[1]

-

-

Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

-

Causality: Washing with a non-polar, anhydrous solvent like diethyl ether removes residual starting materials without dissolving the polar salt product.

-

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere in a desiccator to protect it from moisture.[4]

Reactivity and Synthetic Applications

Ethyl 4-chlorobutanimidoate hydrochloride is not typically an end-product but a versatile intermediate. Its reactivity is centered on the electrophilic imidoate carbon, which is susceptible to attack by various nucleophiles.[1]

Key transformations include:

-

Hydrolysis to Esters: In the presence of water, the imidoate salt readily hydrolyzes to form the corresponding ester, ethyl 4-chlorobutyrate.[1]

-

Formation of Amidines: Reaction with ammonia or primary/secondary amines leads to the formation of substituted amidines, which are common structural motifs in medicinal chemistry.[7]

-

Formation of Orthoesters: Treatment with excess alcohol can yield an orthoester.[1]

The chlorine atom on the butyl chain provides an additional reactive site for nucleophilic substitution or cyclization reactions, further expanding its synthetic utility.

Caption: Key reactions of Ethyl 4-chlorobutanimidoate Hydrochloride.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with ethyl 4-chlorobutanimidoate hydrochloride due to its reactivity and potential hazards.

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] | To prevent skin and eye irritation. The compound is classified as a skin and eye irritant.[4] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4][10] | To prevent respiratory tract irritation.[4] |

| Stability & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere and protect from moisture.[4] | The compound is hygroscopic and reacts with water.[4] Moisture exposure will lead to decomposition. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and water/moisture.[4][11] | Contact with incompatible materials can lead to vigorous reactions or decomposition. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[4] | Standard first aid procedures for chemical irritants. |

Conclusion

Ethyl 4-chlorobutanimidoate hydrochloride is a highly useful synthetic intermediate whose value is derived from the dual reactivity of its Pinner salt functionality and the terminal alkyl chloride. Its synthesis via the Pinner reaction is straightforward, provided that strictly anhydrous conditions are maintained. For researchers in drug discovery and development, this compound offers a reliable entry point for the construction of complex nitrogen-containing molecules, particularly amidines and other heterocyclic systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

NROChemistry. Pinner Reaction. Retrieved from [Link]

-

Gebauer Company. (n.d.). Safety Data Sheet (SDS): Ethyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]

-

Wikipedia. Pinner reaction. Retrieved from [Link]

-

Neufeind, S., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]

-

Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Retrieved from [Link]

-

Palmer, L. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]

-

Total Materia. (n.d.). RSt 37-2 (Germany / DIN) Material Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18474, Ethyl 4-chlorobutyrate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR and IR data for UDTH and Complex between UDTH and ET. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. ethyl 4-chlorobutanimidoate hydrochloride | 89224-42-0 [chemicalbook.com]

- 3. 89224-42-0|Ethyl 4-chlorobutanimidate hydrochloride|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. d-nb.info [d-nb.info]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to Ethyl 4-Chlorobutanimidoate Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorobutanimidoate hydrochloride is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the construction of heterocyclic frameworks relevant to medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis via the Pinner reaction, detailed analytical characterization, safety protocols, and its prospective applications in drug discovery and development. The document is intended to serve as a valuable resource for researchers leveraging this versatile building block in their synthetic endeavors.

Core Properties and Molecular Structure

Ethyl 4-chlorobutanimidoate hydrochloride is a salt, typically a solid at room temperature, characterized by the following key properties:

| Property | Value | Source |

| Molecular Weight | 186.08 g/mol | [1][2] |

| Molecular Formula | C6H13Cl2NO | [1][2] |

| CAS Number | 89224-42-0 | [1][3][4] |

| Canonical SMILES | CCOC(=[NH2+])CCCCl.[Cl-] |

The structure features a terminal chloroalkane, an imidate functional group, and a hydrochloride salt, which enhances its stability and handling properties.

Figure 1: Chemical structure of Ethyl 4-chlorobutanimidoate hydrochloride.

Synthesis and Mechanism: The Pinner Reaction

The primary method for the synthesis of ethyl 4-chlorobutanimidoate hydrochloride is the Pinner reaction.[5][6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[5][6][8]

Reaction Scheme

The synthesis proceeds by reacting 4-chlorobutyronitrile with ethanol in the presence of anhydrous hydrogen chloride.

Figure 2: Synthesis of Ethyl 4-chlorobutanimidoate hydrochloride via the Pinner Reaction.

Experimental Protocol (Generalized)

Materials:

-

4-Chlorobutyronitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Hydrogen chloride gas

Procedure:

-

A solution of 4-chlorobutyronitrile in anhydrous ethanol and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored and maintained at or below 0°C.[5]

-

The reaction is continued until the absorption of HCl gas ceases or until a significant amount of a white precipitate (the Pinner salt) has formed.

-

The reaction mixture is then typically allowed to stand at a low temperature (e.g., 0-5°C) for an extended period (several hours to overnight) to ensure complete precipitation.[9]

-

The resulting solid is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether, and dried under vacuum to yield ethyl 4-chlorobutanimidoate hydrochloride.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the imidate product to the corresponding ester, reducing the yield of the desired product.[8]

-

Low Temperature: The imidate hydrochloride salt is thermally unstable and can decompose or rearrange at higher temperatures.[5] Maintaining a low temperature throughout the reaction and workup is crucial for maximizing the yield and purity.

-

Anhydrous HCl: Gaseous hydrogen chloride is used to provide the acidic conditions necessary to activate the nitrile towards nucleophilic attack by the alcohol.

Chemical Reactivity and Applications in Drug Development

Ethyl 4-chlorobutanimidoate hydrochloride is a bifunctional molecule, with two reactive sites: the electrophilic imidate carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Reactions at the Imidate Group

The imidate functional group can undergo nucleophilic attack by various reagents. For instance, reaction with amines or ammonia can lead to the formation of amidines, while treatment with water can result in the formation of the corresponding ester.[8]

Reactions Involving the Chloro Group

The terminal chlorine atom can be displaced by nucleophiles in an SN2 reaction, allowing for the introduction of a wide range of functional groups.

Applications in Heterocyclic Synthesis

The combination of these reactive sites makes ethyl 4-chlorobutanimidoate hydrochloride a useful building block for the synthesis of nitrogen- and oxygen-containing heterocycles. For example, it can be envisioned as a precursor for the synthesis of substituted pyrimidines, which are known to exhibit a range of biological activities, including COX-2 inhibition and anticancer properties.[10][11] The general strategy would involve the reaction of the imidate with a dinucleophile, where one nucleophilic center attacks the imidate carbon and the other displaces the chlorine atom, leading to cyclization.

Sources

- 1. 89224-42-0|Ethyl 4-chlorobutanimidate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-chlorobutanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. ethyl 4-chlorobutanimidoate hydrochloride CAS#: 89224-42-0 [chemicalbook.com]

- 4. ethyl 4-chlorobutanimidoate hydrochloride | 89224-42-0 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Ethyl 4-Chlorobutanimidoate Hydrochloride in Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Chlorobutanimidoate Hydrochloride

Ethyl 4-chlorobutanimidoate hydrochloride, often referred to as a Pinner salt, is a highly valuable and reactive intermediate in modern organic synthesis. Its utility is anchored in the versatile imidoate functional group, which serves as a precursor to a variety of other functionalities including esters, amidines, and orthoesters.[1][2][3] The presence of a terminal chloro-substituent on the butyl chain further enhances its synthetic potential, offering a reactive handle for subsequent nucleophilic substitution or elimination reactions. This dual functionality makes it a strategic building block, particularly in the construction of heterocyclic compounds and complex molecules targeted in pharmaceutical and agrochemical research.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis of ethyl 4-chlorobutanimidoate hydrochloride via the classic Pinner reaction, along with a detailed discussion of its analytical characterization.

Core Synthesis: The Pinner Reaction

The most direct and established method for synthesizing ethyl 4-chlorobutanimidoate hydrochloride is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile.[4][5] In this specific case, 4-chlorobutyronitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

Mechanism of the Pinner Reaction

The reaction proceeds through a well-defined, acid-catalyzed mechanism:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 4-chlorobutyronitrile by hydrogen chloride. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[4]

-

Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as the nucleophile, attacks the activated nitrile carbon. This results in the formation of a protonated imidate intermediate.[4][5]

-

Formation of the Pinner Salt: The intermediate is the stable hydrochloride salt of the ethyl 4-chlorobutanimidoate, which typically precipitates from the reaction mixture if a non-polar solvent is used.[4]

Caption: Mechanism of the Pinner Reaction.

Experimental Protocol: Synthesis of Ethyl 4-Chlorobutanimidoate Hydrochloride

This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions is paramount to prevent the hydrolysis of the product to ethyl 4-chlorobutanoate.

Materials:

-

4-chlorobutyronitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Nitrogen gas

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a stopper

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Preparation: In the reaction flask, prepare a solution of 4-chlorobutyronitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

-

Reaction Initiation: Cool the reaction mixture to 0°C using an ice-salt bath.[5] Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5°C.

-

Reaction Monitoring: Continue the addition of HCl gas until the solution is saturated. The Pinner salt will begin to precipitate as a white solid. After saturation, seal the flask and allow it to stir at 0-5°C for 12-18 hours.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product, ethyl 4-chlorobutanimidoate hydrochloride, under vacuum in a desiccator.

Caption: Experimental workflow for the synthesis.

Critical Parameters and Rationale

| Parameter | Recommended Condition | Rationale |

| Moisture | Strictly anhydrous | The Pinner salt intermediate is highly susceptible to hydrolysis, which leads to the formation of the corresponding ester (ethyl 4-chlorobutanoate) as an undesired byproduct.[3][4] |

| Temperature | 0-5°C | Low temperatures are necessary to prevent the thermodynamically favored elimination reaction that would form an amide and an alkyl chloride.[3] The reaction is also exothermic. |

| Solvent | Anhydrous non-polar solvent (e.g., diethyl ether) | A non-polar solvent aids in the precipitation of the ionic Pinner salt, facilitating its isolation from the reaction mixture. |

| Reagent Stoichiometry | Slight excess of alcohol | A slight excess of ethanol ensures the complete conversion of the nitrile. A large excess should be avoided as it can promote the formation of orthoester side products.[1] |

Characterization of Ethyl 4-Chlorobutanimidoate Hydrochloride

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of ethyl 4-chlorobutanimidoate hydrochloride.

-

¹H NMR: The proton NMR spectrum will provide key information about the different proton environments in the molecule. The protonation of the imino nitrogen by HCl will result in two distinct signals for the N-H protons, often appearing as broad singlets far downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The imino carbon (C=N) is particularly diagnostic, appearing significantly downfield.

Predicted NMR Data (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~1.4 (triplet) | ~14 |

| -OCH₂- (ethyl) | ~4.5 (quartet) | ~65 |

| -CH₂- (next to Cl) | ~3.7 (triplet) | ~44 |

| -CH₂- (beta to Cl) | ~2.3 (multiplet) | ~30 |

| -CH₂- (next to C=N) | ~3.0 (triplet) | ~35 |

| NH₂⁺ | ~11-12 (broad singlets, 2H) | - |

| C=N | - | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should be compared to that of the starting material, 4-chlorobutyronitrile, to confirm the conversion of the nitrile group.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-2900 | N-H stretch | Ammonium salt |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1660 | C=N stretch | Iminium ion |

| ~1250 | C-O stretch | Ether-like |

| ~750 | C-Cl stretch | Alkyl halide |

The disappearance of the characteristic nitrile (C≡N) peak around 2250 cm⁻¹ from the starting material is a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is appropriate. The expected mass would be for the protonated free base.

-

Expected Molecular Ion (M+H)⁺: m/z ≈ 150.07 (for C₆H₁₃ClNO)

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage of the butyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

Conclusion

The Pinner reaction offers a reliable and efficient pathway for the synthesis of ethyl 4-chlorobutanimidoate hydrochloride from readily available starting materials.[1][3][5] The success of the synthesis hinges on the strict control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures.[3][4] The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous confirmation of the product's structure and purity. As a versatile bifunctional intermediate, ethyl 4-chlorobutanimidoate hydrochloride is a valuable asset for synthetic chemists in the development of novel molecules with potential applications in medicine and agriculture.

References

- Grokipedia. Pinner reaction.

- SynArchive. Pinner Reaction.

- Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

- NROChemistry. Pinner Reaction.

- Wikipedia. Pinner reaction.

Sources

An In-depth Technical Guide to the Synthesis of N-Substituted 2-Iminopyrrolidines via Ethyl 4-Chlorobutanimidoate Hydrochloride and Primary Amines

Abstract

This technical guide provides a comprehensive examination of the reaction between ethyl 4-chlorobutanimidoate hydrochloride and primary amines, a robust and efficient method for the synthesis of N-substituted 2-iminopyrrolidines. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, discusses the influence of key reaction parameters, and offers practical insights for researchers, chemists, and professionals in drug development. The guide is structured to explain not only the procedural steps but also the fundamental chemical principles that govern the transformation, ensuring a deep and applicable understanding of the synthesis.

Introduction: The Strategic Importance of 2-Iminopyrrolidines

The pyrrolidine ring is a privileged scaffold in pharmacology, valued for its three-dimensional structure and its role in the stereochemistry of bioactive molecules.[1] Within this class, cyclic amidine substructures, such as 2-iminopyrrolidines, are of particular importance. They serve as key pharmacophores in compounds targeting a range of biological systems and are recognized for their potential in developing novel therapeutics.[3][4]

The synthesis of these valuable heterocycles can be efficiently achieved through a classic organochemical pathway that leverages the Pinner reaction.[5][6] The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[6][7] These salts are versatile intermediates that react with amines to produce amidines.[8][9]

This guide focuses on a specific and powerful application of this chemistry: the reaction of ethyl 4-chlorobutanimidoate hydrochloride, a bifunctional Pinner salt, with primary amines. This reaction proceeds through two distinct, sequential stages—intermolecular amidine formation followed by an intramolecular cyclization—to yield the target N-substituted 2-iminopyrrolidine ring system. Understanding the causality behind each experimental choice is paramount to achieving high yields and purity, which is the core objective of this document.

The Core Reaction: Principles and Mechanism

The overall transformation is a two-stage process that begins with the Pinner salt intermediate. A thorough understanding of this starting material is the foundation for successful synthesis.

2.1 The Key Intermediate: Ethyl 4-Chlorobutanimidoate Hydrochloride

Ethyl 4-chlorobutanimidoate hydrochloride is prepared via the Pinner reaction by treating 4-chlorobutyronitrile with anhydrous ethanol in the presence of dry hydrogen chloride gas.[8][10]

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which generates a highly electrophilic nitrilium ion. This activated intermediate is readily attacked by the alcohol nucleophile (ethanol). A subsequent proton transfer yields the stable ethyl 4-chlorobutanimidoate hydrochloride salt.[9]

Caption: Synthesis of the Pinner Salt Intermediate.

Expert Insights on Handling:

-

Anhydrous Conditions: The Pinner reaction is exquisitely sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form an ester, reducing the yield of the desired product.[8] All glassware must be oven-dried, and anhydrous solvents and reagents are mandatory.

-

Temperature Control: The reaction is typically conducted at low temperatures (0 °C) to prevent the thermodynamically unstable Pinner salt from decomposing into an amide and an alkyl chloride.[6]

2.2 Stage 1: Intermolecular Amidine Formation

Once the Pinner salt is formed, the primary amine is introduced. The amine acts as a nucleophile, attacking the electrophilic imino-carbon of the Pinner salt. This proceeds via a nucleophilic addition-elimination mechanism.

Caption: Mechanism of Amidine Formation from the Pinner Salt.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the protonated imidoate.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Elimination of Ethanol: The intermediate collapses, reforming the C=N double bond and eliminating ethanol, a good leaving group under these acidic conditions. The product is a stable N,N'-substituted amidinium chloride salt.

2.3 Stage 2: Intramolecular Cyclization (SN2)

The product from Stage 1, an acyclic amidinium salt, contains both a nucleophile (the secondary amine nitrogen) and an electrophile (the primary carbon attached to chlorine) within the same molecule. This architecture is perfectly primed for an intramolecular nucleophilic substitution.

Caption: Mechanism of Intramolecular Cyclization.

This cyclization often requires heating (reflux) to proceed at a practical rate. The nucleophilic nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the thermodynamically stable five-membered pyrrolidine ring.[11] In some protocols, a non-nucleophilic base may be added to generate the free amidine base, which is a more potent nucleophile than its protonated counterpart, thereby accelerating the cyclization.

Field-Proven Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to these methodologies, coupled with an understanding of the principles described above, will lead to reliable and reproducible outcomes.

3.1 Protocol 1: Synthesis of Ethyl 4-Chlorobutanimidoate Hydrochloride

Safety Precaution: This procedure involves anhydrous HCl gas, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Methodology:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with CaCl2) to protect from atmospheric moisture.

-

Reagents: Charge the flask with anhydrous 4-chlorobutyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5 °C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Reaction: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. A significant amount of white, crystalline solid should form.

-

Isolation: Isolate the Pinner salt by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under high vacuum. The resulting ethyl 4-chlorobutanimidoate hydrochloride should be stored under an inert atmosphere and used promptly as it is hygroscopic.

3.2 Protocol 2: General Synthesis of N-Substituted 2-Iminopyrrolidines

Methodology:

-

Setup: In an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, suspend the ethyl 4-chlorobutanimidoate hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or methanol, ~5-10 mL per gram of Pinner salt).

-

Amine Addition: To this stirred suspension, add the primary amine (1.1 - 1.2 eq) dropwise at room temperature. A mild exotherm may be observed.

-

Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), following the disappearance of the starting amine. Reaction times typically range from 4 to 24 hours.[12]

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in water and make the solution basic (pH > 10) by the careful addition of an aqueous base (e.g., 2M NaOH or K2CO3). This converts the product hydrochloride salt to its free base form. d. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation, crystallization, or column chromatography on silica gel, depending on its physical properties.

3.3 Overall Experimental Workflow

Caption: Comprehensive workflow from nitrile to purified 2-iminopyrrolidine.

Data Interpretation and Characterization

Confirming the structure of the final product is a critical step. The following table summarizes the expected spectroscopic data for a model product, 1-methyl-2-(methylimino)pyrrolidine , derived from the reaction with methylamine.

| Parameter | Description |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR | Signals corresponding to the N-methyl group on the ring, the N-methyl group on the imine, and the three methylene groups (-CH₂-) of the pyrrolidine ring. |

| ¹³C NMR | A characteristic downfield signal for the imine carbon (C=N) typically appears around 160-170 ppm. Other signals for the aliphatic carbons will be present. |

| IR (Infrared) | A strong C=N stretching absorption band is expected in the region of 1640-1690 cm⁻¹.[13][14] |

| MS (Mass Spec) | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |

Causality, Optimization, and Troubleshooting

The success of this synthesis hinges on controlling key variables. Understanding their impact allows for rational optimization and effective troubleshooting.

| Parameter | Influence and Causality | Optimization Strategy |

| Amine Nucleophilicity | More nucleophilic amines (e.g., primary alkylamines) react faster than less nucleophilic ones (e.g., anilines). This affects both the rate of amidine formation and cyclization. | For less reactive amines, consider increasing reaction temperature, extending reaction time, or adding a non-nucleophilic base (e.g., triethylamine) during the cyclization step. |

| Steric Hindrance | Bulky primary amines (e.g., t-butylamine) can significantly slow down or prevent the initial nucleophilic attack due to steric shielding of the imidoate carbon. | Use less hindered amines where possible. For sterically demanding targets, alternative synthetic routes may be necessary. |

| Solvent Choice | The solvent must solubilize the Pinner salt and the amine. Protic solvents like ethanol can participate in proton exchange. Aprotic solvents like THF or Dioxane can also be used. The boiling point determines the maximum reaction temperature. | Ethanol is often the solvent of choice as it is used to generate the Pinner salt. For higher temperatures, solvents like n-butanol or dioxane can be employed. |

| Temperature | Higher temperatures accelerate the rate-limiting cyclization step. However, excessively high temperatures can lead to side products or decomposition. | Reflux temperature of the chosen solvent is a standard starting point. Monitor the reaction by TLC/LC-MS to determine the optimal balance between reaction rate and purity. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield of Pinner Salt | Presence of moisture during the reaction. Insufficient HCl saturation. | Ensure all glassware is oven-dried and use anhydrous reagents. Ensure a steady stream of dry HCl gas until the solution is fully saturated. |

| Reaction Stalls (Incomplete Cyclization) | Insufficient thermal energy. Amine is a poor nucleophile. The amidinium salt is too stable. | Increase reflux temperature (may require changing solvent). Increase reaction time. Add 1.1 eq of a non-nucleophilic base like triethylamine or DBU after the initial amidine formation to generate the more nucleophilic free base. |

| Multiple Products Observed | Pinner salt decomposition. Amine reacts with the alkyl chloride before the imidoate. | Ensure Pinner salt is freshly prepared and used promptly. Add the amine at a controlled rate, potentially at a lower temperature, before heating to reflux. |

Conclusion

The reaction of ethyl 4-chlorobutanimidoate hydrochloride with primary amines is a powerful and versatile method for constructing the N-substituted 2-iminopyrrolidine scaffold. Its success relies on a firm grasp of the two-stage mechanism: intermolecular amidine formation followed by intramolecular SN2 cyclization. By carefully controlling reaction parameters—particularly moisture, temperature, and the nature of the amine substrate—researchers can reliably access these valuable heterocyclic building blocks. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in their synthetic endeavors, facilitating the development of novel molecules with potential applications in medicine and beyond.

References

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

-

NROChemistry. Pinner Reaction.

-

New Journal of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry.

-

SynArchive. Pinner Reaction.

-

MDPI. (2021). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules.

-

Google Patents. (1998). Process for preparing amidines. US6204385B1.

-

RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II).

-

Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. Pinner Reaction.

-

Wikipedia. Pinner reaction.

-

Journal of Organic Chemistry. (2007). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Journal of Organic Chemistry.

-

Chemical Science. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science.

-

PubMed. (2007). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. Journal of Organic Chemistry.

-

Google Patents. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. US4556674A.

-

RSC Publishing. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science.

-

Organic Chemistry Portal. Pyrrolidine synthesis.

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

Organic Chemistry Portal. Amidine synthesis by imidoylation.

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.

-

BenchChem. (2025). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.

-

ResearchGate. (2022). Pharmaceuticals with 2-pyrrolidinone scaffold.

-

PubMed. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry.

-

ChemicalBook. ethyl 4-chlorobutanimidoate hydrochloride CAS#: 89224-42-0.

-

BLD Pharm. 89224-42-0|Ethyl 4-chlorobutanimidate hydrochloride.

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

-

PubMed. (2014). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry.

-

Molecules. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules.

-

ChemicalBook. (2022). ethyl 4-chlorobutanimidoate hydrochloride.

-

Huateng Pharma. Ethyl 4-chlorobutanimidoate hydrochloride.

-

Green Chemistry. (2021). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry.

-

Echemi. (2025). Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl.

-

Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports.

-

ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

-

ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.

-

ResearchGate. (2021). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, ANTIOXIDANT AND LIPOXYGENASE INHIBITION ACTIVITY OF N'-[(Z)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H- PYRAZOL-4-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE.

-

ResearchGate. (2025). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione.

-

Google Patents. (2022). Method for preparing ethyl chloroformate. CN111689858B.

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules.

-

Google Patents. (2020). Method for synthesizing ethambutol hydrochloride. CN108218724B.

-

Semantic Scholar. (2009). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. US4556674A - 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same - Google Patents [patents.google.com]

- 13. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 4-Chlorobutanimidoate Hydrochloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for ethyl 4-chlorobutanimidoate hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.

Chemical Profile and Core Characteristics

Ethyl 4-chlorobutanimidoate hydrochloride is a reactive chemical intermediate. Its utility in synthesis is directly linked to the stability of its imidoate functional group, which is highly susceptible to environmental factors. Understanding its fundamental properties is the first step toward ensuring its viability in experimental workflows.

Table 1: Physicochemical Properties of Ethyl 4-Chlorobutanimidoate Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 89224-42-0 | [1][2] |

| Molecular Formula | C₆H₁₃Cl₂NO | [3] |

| Molecular Weight | 186.08 g/mol | [3] |

| Physical State | Solid | [4] |

| Appearance | White to Yellow Solid | [4] |

| Melting Point | ~ 70 - 75 °C (158 - 167 °F) | [4] |

The Critical Factor: Hydrolytic Instability

The primary challenge in maintaining the integrity of ethyl 4-chlorobutanimidoate hydrochloride is its pronounced sensitivity to moisture. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere, which initiates a rapid degradation cascade.[4]

Mechanism of Degradation: Hydrolysis

The central point of vulnerability is the carbon-nitrogen double bond (C=N) of the imidoate group. In the presence of water, the imidoate undergoes hydrolysis. This reaction is often acid-catalyzed—a relevant factor given that the compound is a hydrochloride salt, which can contribute to an acidic microenvironment.

The generally accepted mechanism involves the nucleophilic attack of water on the iminium carbon, leading to a tetrahedral intermediate.[5][6][7] This unstable intermediate then collapses, cleaving the C-N bond to yield ethyl 4-chlorobutanoate and ammonium chloride as the final degradation products. This process is effectively irreversible and results in a complete loss of the starting material's chemical identity and reactivity.

Caption: Figure 1: Proposed Hydrolytic Degradation Pathway

Other Stability Considerations

-

Thermal Stability : The compound is generally stable at standard room temperature. However, exposure to high temperatures should be avoided, as it can accelerate degradation, especially if trace moisture is present.[8]

-

Chemical Incompatibilities : Avoid contact with strong oxidizing agents, which can react with the molecule.[4] Due to its reactivity, it should also be kept separate from strong acids and bases.

Field-Proven Storage and Handling Protocols

Given the compound's acute moisture sensitivity, a multi-layered approach to storage and handling is not just recommended—it is mandatory for preserving its integrity.

Recommended Storage Conditions

A summary of optimal storage protocols is provided below. The core principle is the strict exclusion of atmospheric moisture and air.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Citation(s) |

| Temperature | Store in a cool, dry place. | Prevents thermal degradation and reduces moisture capacity of any trapped air.[8] |

| Atmosphere | Mandatory: Store under an inert gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis degradation pathway.[9] |

| Container | Tightly sealed, non-metallic, corrosive-resistant container. | Prevents ingress of moisture and avoids potential reaction with metallic surfaces.[4] |

| Location | Well-ventilated, secure chemical storage area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances.[4] |

Workflow for Handling Moisture-Sensitive Solids

Casual handling on an open bench is unacceptable. Adherence to a stringent workflow is essential to prevent sample degradation upon opening the container.

Caption: Figure 2: Workflow for Handling the Reagent

Step-by-Step Handling Protocol:

-

Preparation : Before opening, allow the container to equilibrate to ambient laboratory temperature. This crucial step prevents condensation of atmospheric moisture onto the cold solid. All necessary glassware should be oven- or flame-dried immediately before use.[10][11]

-

Inert Environment : All manipulations, including weighing and dispensing, must be performed under a positive pressure of dry, inert gas. A glovebox is the ideal environment.[9] If a glovebox is unavailable, Schlenk line techniques should be employed.[12]

-

Dispensing : Open the container only within the inert environment. Quickly weigh the desired amount into a pre-dried vessel. Minimize the time the bulk material is exposed.

-

Resealing : Before resealing the primary container, flush the headspace with a stream of dry nitrogen or argon to displace any air that may have entered.

-

Final Storage : Seal the container cap tightly, wrap the seal with Parafilm® as an extra barrier, and promptly return it to its designated cool, dry storage location.

Experimental Design: A Protocol for Stability Assessment

To validate the stability of a specific lot or to investigate degradation under experimental conditions, a forced degradation study is recommended. This protocol is based on principles outlined in the ICH Q1A(R2) guideline for stability testing.[13][14][15]

Objective: To identify degradation products and determine the stability profile of ethyl 4-chlorobutanimidoate hydrochloride under various stress conditions.

Methodology:

-

Sample Preparation : Prepare several accurately weighed samples of the compound. One sample will serve as the unstressed control (T=0).

-

Stress Conditions :

-

Hydrolytic :

-

Thermal (Dry Heat) : Store a sample in an oven at an elevated temperature (e.g., 60°C), protected from moisture.[15]

-

Photolytic : Expose a sample to a calibrated light source as per ICH Q1B guidelines, alongside a dark control to differentiate light-induced degradation from thermal effects.

-

-

Time Points : Analyze samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, and 1 week). For long-term studies, testing at 1, 3, and 6 months is standard.[14]

-

Analytical Method :

-

Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a mass spectrometer (LC-MS).[2]

-

The method must be capable of separating the parent compound from all significant degradation products.

-

-

Data Analysis :

Conclusion

The chemical integrity of ethyl 4-chlorobutanimidoate hydrochloride is singularly dependent on the rigorous exclusion of moisture. Its hygroscopic nature dictates that all storage and handling procedures must be executed within a controlled, inert atmosphere. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the reagent's viability, leading to more reliable and reproducible scientific outcomes.

References

-

The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

-

Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (NIH). [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

-

The ICH Just Released Its Overhauled Stability Guideline for Consultation. The FDA Group. [Link]

-

Imine Hydrolysis Mechanism | Organic Chemistry. YouTube. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Ethyl 4-chlorobutyrate | C6H11ClO2. PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. ethyl 4-chlorobutanimidoate hydrochloride CAS#: 89224-42-0 [m.chemicalbook.com]

- 2. 89224-42-0|Ethyl 4-chlorobutanimidate hydrochloride|BLD Pharm [bldpharm.com]

- 3. Ethyl 4-chlorobutanimidoate hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. snscourseware.org [snscourseware.org]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ETHYL 4-CHLOROBUTYRATE | 3153-36-4 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Ethyl 4-Chlorobutanimidoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl 4-chlorobutanimidoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining and understanding the solubility of this compound. While specific quantitative solubility data for ethyl 4-chlorobutanimidoate hydrochloride is not extensively published, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data in their own laboratories. The guide covers factors influencing solubility, robust methodologies for solubility determination, analytical techniques for quantification, and critical considerations regarding the stability of the compound in different solvent systems.

Introduction: The Significance of Ethyl 4-Chlorobutanimidoate Hydrochloride and its Solubility

Ethyl 4-chlorobutanimidoate hydrochloride is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a reactive imidoate group and a chloroalkyl chain, makes it a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The solubility of this intermediate is a paramount physical property that dictates its utility in various applications. In chemical synthesis, solubility in a given solvent determines the reaction concentration, which can influence reaction rates and yields. For purification processes such as crystallization, understanding solubility in different solvents is essential for selecting appropriate solvent systems to achieve high purity and yield. Furthermore, in the context of drug development, the solubility of an intermediate can impact the ease of handling, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).

This guide is structured to provide a holistic understanding of the solubility of ethyl 4-chlorobutanimidoate hydrochloride, empowering researchers to make informed decisions in their experimental design and execution.

Theoretical Framework: Factors Governing the Solubility of an Imidoate Hydrochloride Salt

The solubility of ethyl 4-chlorobutanimidoate hydrochloride is a complex interplay of its structural features and the physicochemical properties of the solvent. As a salt of an organic base, its solubility is governed by several key factors:

-

"Like Dissolves Like" Principle: This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity.[1] Ethyl 4-chlorobutanimidoate hydrochloride possesses both polar (the imidoate hydrochloride group) and non-polar (the ethyl and butyl chains) regions. Therefore, its solubility will be significant in solvents that can effectively solvate both moieties.

-

Solvent Polarity and Hydrogen Bonding: Polar protic solvents, such as water and alcohols (methanol, ethanol), are generally good candidates for dissolving hydrochloride salts.[2] These solvents can form hydrogen bonds with the N-H of the protonated imidoate and the chloride anion, facilitating dissolution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also be effective due to their high dielectric constants and ability to solvate cations.

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation. A high lattice energy will generally lead to lower solubility.

-

pH of the Medium: For aqueous solutions, the pH is a critical determinant of solubility for the salt of a weak base.[2][3] In acidic to neutral pH, the compound will exist predominantly in its protonated, more water-soluble form. As the pH increases and approaches the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

-

Common Ion Effect: In solutions already containing chloride ions (e.g., from hydrochloric acid), the solubility of ethyl 4-chlorobutanimidoate hydrochloride may be suppressed.[3] This is due to Le Chatelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved salt.

Experimental Determination of Solubility: A Practical Guide

The following sections provide detailed protocols for the qualitative and quantitative determination of the solubility of ethyl 4-chlorobutanimidoate hydrochloride.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid understanding of the solubility profile across a range of solvents.

Protocol:

-

Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).

-

Sample Preparation: To a small vial, add a pre-weighed amount of ethyl 4-chlorobutanimidoate hydrochloride (e.g., 10 mg).

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) to the vial.

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility based on the approximate volume of solvent required for complete dissolution (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Slightly Soluble, Very Slightly Soluble, Practically Insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl 4-chlorobutanimidoate hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (see Section 4) to determine the concentration of ethyl 4-chlorobutanimidoate hydrochloride.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Analytical Techniques for Quantification

Accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and selective method for the quantification of organic compounds. A reverse-phase HPLC method is generally suitable for ethyl 4-chlorobutanimidoate hydrochloride.

Illustrative HPLC Method Development Workflow

Caption: Workflow for HPLC method development and validation.

Suggested Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a pH where the compound is stable). A gradient or isocratic elution can be developed.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 30 °C

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the intended purpose.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[6]

Protocol for qNMR:

-

Sample Preparation:

-

Accurately weigh a known amount of the filtered and diluted sample solution.

-

Add a known amount of a certified internal standard that has a resonance signal that does not overlap with the signals of the analyte. A suitable internal standard should be stable, non-volatile, and have a simple spectrum.

-

Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6, D2O).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

-

-

Data Analysis:

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

V = volume

-

IS = Internal Standard

-

Predicted Solubility Profile and Data Summary

While experimental data is paramount, a predicted solubility profile can be inferred based on the chemical structure of ethyl 4-chlorobutanimidoate hydrochloride.

Predicted Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Soluble to Freely Soluble | The hydrochloride salt form enhances aqueous solubility. |

| Methanol, Ethanol | Freely Soluble | Good hydrogen bonding donors and acceptors. |

| Polar Aprotic | ||

| DMSO, DMF | Soluble to Freely Soluble | High polarity and ability to solvate ions. |

| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMSO and DMF. |

| Non-Polar | ||

| Dichloromethane | Slightly Soluble | The organic backbone may allow for some solubility. |

| Ethyl Acetate, Toluene, Hexane | Very Slightly Soluble to Insoluble | The high polarity of the hydrochloride salt will limit solubility in non-polar solvents. |

Table for Experimental Solubility Data (to be populated by the researcher):

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Stability Considerations: Hydrolysis of the Imidoate and Ester Moieties

A critical aspect to consider when working with ethyl 4-chlorobutanimidoate hydrochloride is its potential for hydrolysis, particularly in aqueous and protic solvents. The molecule contains two functional groups susceptible to hydrolysis: the imidoate and the ester.

-

Imidoate Hydrolysis: Imidoates can hydrolyze to the corresponding amide and alcohol. This reaction is typically catalyzed by acid or base.

-

Ester Hydrolysis: The ethyl ester group can also undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid and ethanol.[7][8]

Experimental Approach to Assess Stability:

-

Solution Preparation: Prepare solutions of ethyl 4-chlorobutanimidoate hydrochloride in the solvents of interest.

-

Incubation: Store the solutions at a defined temperature and monitor them over time.

-

Analysis: At various time points, analyze the solutions by HPLC or NMR to quantify the parent compound and any potential degradation products.

-

Data Interpretation: The rate of degradation can be determined, providing valuable information on the stability of the compound in different solvent systems.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of ethyl 4-chlorobutanimidoate hydrochloride. While a lack of published data necessitates experimental determination, the protocols and theoretical background presented herein offer a robust starting point for researchers. By systematically evaluating the solubility and stability of this key intermediate, scientists and drug development professionals can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the development of novel therapeutics. Future work should focus on the experimental generation and publication of quantitative solubility data in a wide range of pharmaceutically relevant solvents to create a valuable resource for the scientific community.

References

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. [Link]

-

HPLC Methods for analysis of Iminodiacetic acid. HELIX Chromatography. [Link]

-

Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. (2013). National Institutes of Health. [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2019). ResearchGate. [Link]

-

HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]

-

Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Method for salt preparation.

-

Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474. PubChem. [Link]

-

Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. PubMed. [Link]

-

The Distribution Constant of Iodine between Aqueous and Organic Phases. ResearchGate. [Link]

-

Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

-

Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. (2023). National Institutes of Health. [Link]

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

Solubility of ILs in water and organic solvents. ResearchGate. [Link]

-

Solubility Correlations of Common Organic Solvents. Semantic Scholar. [Link]

- Preparation of esters from alkyl chlorides and carboxylic acid salts in the presence of amide solvent and a soluble iodide compound.

-

Determination of Organic Compounds in Aqueous–Organic and Dispersed Media Using Electrochemical Methods of Analysis. ResearchGate. [Link]

-

120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals. Loba Chemie. [Link]

Sources

- 1. 용매 혼용성 표 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

ethyl 4-chlorobutanimidoate hydrochloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Ethyl 4-Chlorobutanimidoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction